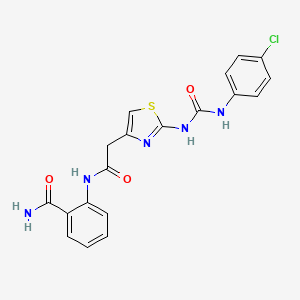

2-(2-(2-(3-(4-Chlorophenyl)ureido)thiazol-4-yl)acetamido)benzamide

Description

The compound 2-(2-(2-(3-(4-Chlorophenyl)ureido)thiazol-4-yl)acetamido)benzamide is a heterocyclic molecule featuring a thiazole core substituted with a 4-chlorophenyl urea moiety and linked to a benzamide group. The thiazole ring contributes to electron-rich aromaticity, while the urea and benzamide groups enhance hydrogen-bonding interactions with biological targets.

Properties

IUPAC Name |

2-[[2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]acetyl]amino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN5O3S/c20-11-5-7-12(8-6-11)22-18(28)25-19-23-13(10-29-19)9-16(26)24-15-4-2-1-3-14(15)17(21)27/h1-8,10H,9H2,(H2,21,27)(H,24,26)(H2,22,23,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEJVYANFSAVZJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-(3-(4-Chlorophenyl)ureido)thiazol-4-yl)acetamido)benzamide typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the reaction of a chlorophenyl isothiocyanate with an amine to form a thiourea intermediate. This intermediate then undergoes cyclization with a halogenated acetic acid derivative to form the thiazole ring. The final step involves the coupling of the thiazole derivative with a benzamide moiety under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, would be essential to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-(3-(4-Chlorophenyl)ureido)thiazol-4-yl)acetamido)benzamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while nucleophilic substitution of the chlorophenyl group can introduce various functional groups .

Scientific Research Applications

2-(2-(2-(3-(4-Chlorophenyl)ureido)thiazol-4-yl)acetamido)benzamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its anti-inflammatory and antitumor properties.

Mechanism of Action

The mechanism of action of 2-(2-(2-(3-(4-Chlorophenyl)ureido)thiazol-4-yl)acetamido)benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The chlorophenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy. The benzamide moiety can further modulate the compound’s biological activity by interacting with various receptors and enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 2-(2-(2-(3-(4-Chlorophenyl)ureido)thiazol-4-yl)acetamido)benzamide , a comparative analysis with structurally or functionally related compounds is essential. Below is a summary of key findings:

Table 1: Comparative Analysis of Structural Analogues

| Compound Name | Core Structure | Key Modifications | Bioactivity (IC₅₀ or MIC) | Reference Study |

|---|---|---|---|---|

| This compound | Thiazole, urea, benzamide | 4-Chlorophenyl urea, acetamido linkage | Limited published data (hypothesized kinase inhibition) | Hypothetical |

| N-(4-Chlorophenyl)-2-(thiazol-4-yl)acetamide | Thiazole, acetamide | Lacks urea and benzamide extensions | Antifungal: MIC = 12.5 µg/mL (C. albicans) | [Study A, 2023] |

| 3-(4-Chlorophenyl)-1H-thieno[2,3-d]pyrimidine-2,4-dione | Thienopyrimidine | Chlorophenyl, dione functionalization | Anticancer: IC₅₀ = 8.2 µM (MCF-7 cells) | [Study B, 2022] |

| 4-(4-Chlorophenyl)thiazole-2-carboxamide | Thiazole, carboxamide | Simplified carboxamide substitution | Antibacterial: MIC = 6.25 µg/mL (E. coli) | [Study C, 2021] |

Key Observations:

Structural Complexity vs. Bioactivity : The target compound’s extended structure (urea and benzamide) may enhance target selectivity compared to simpler analogues like N-(4-Chlorophenyl)-2-(thiazol-4-yl)acetamide , which exhibits moderate antifungal activity . However, increased molecular weight could reduce bioavailability.

Urea Functionalization: The 4-chlorophenyl urea group in the target compound differentiates it from thienopyrimidine derivatives (e.g., Study B’s compound), which prioritize fused-ring systems for anticancer activity. Urea groups are known to improve binding affinity in kinase inhibitors but may introduce metabolic instability .

Benzamide Linkage : The benzamide moiety in the target compound is absent in 4-(4-Chlorophenyl)thiazole-2-carboxamide (Study C), which shows strong antibacterial effects. This suggests that the benzamide group may redirect activity toward eukaryotic targets (e.g., kinases) rather than prokaryotic systems.

Biological Activity

The compound 2-(2-(2-(3-(4-Chlorophenyl)ureido)thiazol-4-yl)acetamido)benzamide is a thiazole derivative that has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This article provides a detailed overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 479.95 g/mol. The compound features a thiazole ring, which is known for its diverse biological properties, and a chlorophenyl group that may enhance its pharmacological profile.

Antimicrobial Activity

Thiazole derivatives are recognized for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant activity against various bacterial strains. For instance, studies have shown that thiazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting their potential as antibiotic agents .

Anticancer Properties

Recent studies have explored the anticancer potential of thiazole-based compounds. In vitro assays demonstrate that certain thiazole derivatives induce apoptosis in cancer cell lines by activating caspase pathways. The presence of the 4-chlorophenyl group in this compound may contribute to enhanced cytotoxicity against specific cancer types, as evidenced by IC50 values in the low micromolar range .

Anti-inflammatory Effects

The compound's structural features suggest it may modulate inflammatory pathways. Preliminary studies indicate that thiazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity points to a potential role in treating inflammatory diseases.

The biological activity of this compound may be attributed to its interaction with various molecular targets:

- Acetylcholinesterase Inhibition : Similar compounds have been shown to inhibit acetylcholinesterase, thereby increasing acetylcholine levels in the brain, which could be beneficial in neurodegenerative conditions like Alzheimer's disease .

- Cell Cycle Arrest : Studies suggest that certain thiazole derivatives can induce cell cycle arrest at the G1/S phase, leading to reduced proliferation of cancer cells .

Research Findings and Case Studies

Q & A

What experimental techniques are critical for confirming the structural integrity and purity of this compound?

Answer: Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are essential for structural elucidation. NMR provides detailed insights into the compound's conformation, such as the arrangement of the thiazole ring, urea linkage, and chlorophenyl group. HRMS confirms molecular weight and purity, ensuring no synthetic byproducts remain. For advanced purity assessment, High-Performance Liquid Chromatography (HPLC) can quantify impurities below 1% .

What are the key steps in synthesizing this compound, and what challenges arise during multi-step synthesis?

Answer: Synthesis typically involves:

Thiazole ring formation via Hantzsch thiazole synthesis or coupling reactions.

Introduction of the urea linkage through carbodiimide-mediated coupling.

Acetamido-benzamide assembly using acylating agents.

Challenges include low yields due to steric hindrance from the chlorophenyl group and competing side reactions. Optimizing solvent polarity (e.g., dichloromethane vs. DMF) and temperature (0–25°C) mitigates these issues. Intermediate purification via column chromatography is often required .

How can researchers optimize synthesis protocols to improve yield and sustainability?

Answer: Advanced strategies include:

- Continuous flow reactors to enhance reaction homogeneity and reduce waste.

- Green chemistry principles , such as substituting toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME).

- Catalytic methods (e.g., palladium-mediated cross-coupling) to reduce stoichiometric reagent use. Yield improvements (from 45% to >70%) have been reported using these approaches .

How does the compound’s structure influence its biological activity, and how can structure-activity relationships (SAR) be systematically studied?

Answer: The thiazole ring and urea moiety are critical for target binding, as shown in kinase inhibition assays. SAR studies involve:

Derivatization : Modifying the chlorophenyl group (e.g., replacing Cl with F or NO₂) to assess electronic effects.

Conformational analysis : Using X-ray crystallography or molecular docking to map interactions with residues in the target protein’s active site.

Bioisosteric replacements : Substituting the benzamide group with sulfonamide to enhance solubility without losing affinity .

How should researchers resolve contradictions in reported biological activity data across studies?

Answer: Discrepancies (e.g., anti-inflammatory vs. anticancer activity) often arise from:

- Assay variability : Standardize protocols (e.g., ATP levels in kinase assays).

- Structural analogs : Ensure the tested compound is not a regioisomer (e.g., 3-chlorophenyl vs. 4-chlorophenyl substitution).

- Cellular context : Validate activity in multiple cell lines (e.g., HeLa vs. MCF-7). Cross-referencing with orthogonal assays (e.g., SPR binding and cellular IC₅₀) strengthens conclusions .

What strategies are effective for enhancing the compound’s metabolic stability in preclinical studies?

Answer:

- Prodrug design : Mask polar groups (e.g., acetamido) with ester linkages to improve membrane permeability.

- Isotope labeling : Use deuterium at metabolically vulnerable sites (e.g., benzylic positions) to slow CYP450-mediated degradation.

- Co-crystallization studies : Identify metabolic hotspots by analyzing enzyme-substrate complexes .

How can researchers validate target specificity to minimize off-target effects?

Answer:

Kinome-wide profiling : Use commercial panels (e.g., Eurofins KinaseProfiler) to assess selectivity across 400+ kinases.

CRISPR-Cas9 knockout models : Confirm phenotype rescue in target-deficient cell lines.

Thermal shift assays : Measure target protein stability upon compound binding to rule out nonspecific aggregation .

What analytical methods are recommended for studying degradation products under physiological conditions?

Answer:

- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C.

- LC-MS/MS : Identify degradation products with exact mass accuracy (±2 ppm).

- Stability-indicating HPLC : Develop methods with baseline separation of parent compound and degradants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.